molecular formula C12H12O3 B8653947 methyl 4-cyclopropanecarbonylbenzoate

methyl 4-cyclopropanecarbonylbenzoate

Cat. No.: B8653947
M. Wt: 204.22 g/mol
InChI Key: QUSDSASRVONPMS-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropanecarbonylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a cyclopropanecarbonyl group at the para position. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol. The compound combines the ester functionality (COOCH₃) with a cyclopropane ring fused to a ketone group, imparting unique steric and electronic properties. Cyclopropane’s ring strain and sp²-hybridized carbons influence reactivity, while the ester group contributes to solubility in organic solvents. This structure is relevant in medicinal and materials chemistry, where cyclopropane motifs are leveraged for conformational rigidity .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-(cyclopropanecarbonyl)benzoate

InChI

InChI=1S/C12H12O3/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8H,2-3H2,1H3

InChI Key

QUSDSASRVONPMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 4-cyclopropanecarbonylbenzoate can be synthesized through the esterification of 4-(cyclopropylcarbonyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 4-(cyclopropylcarbonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

methyl 4-cyclopropanecarbonylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-(cyclopropylcarbonyl)benzoic acid.

    Reduction: Formation of 4-(cyclopropylcarbonyl)benzyl alcohol.

    Substitution: Formation of nitro, bromo, or other substituted derivatives of methyl 4-(cyclopropylcarbonyl)benzoate.

Scientific Research Applications

methyl 4-cyclopropanecarbonylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.

Mechanism of Action

The mechanism of action of methyl 4-(cyclopropylcarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The cyclopropylcarbonyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-Cyclopropanecarbonylbenzoate

The ethyl ester analog (C₁₃H₁₄O₃, MW 218.25 g/mol) differs only in the ester alkyl chain (ethyl vs. methyl). Key comparisons include:

  • Volatility : Methyl esters generally exhibit higher volatility due to lower molecular weight.
  • Synthetic Conditions: Methyl esterification may require milder conditions (e.g., methanol vs. ethanol under acid catalysis).

Methyl 4-Acetamido-2-Hydroxybenzoate

This analog (C₁₀H₁₁NO₄, MW 209.20 g/mol) replaces the cyclopropanecarbonyl group with polar acetamido (NHCOCH₃) and hydroxy (OH) substituents. Differences include:

  • Solubility: The acetamido and hydroxy groups increase polarity, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic cyclopropane moiety.
  • Reactivity : The hydroxy group introduces susceptibility to oxidation, whereas the cyclopropane ring may undergo strain-driven reactions (e.g., ring-opening under acidic conditions) .

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

These plant-derived esters (e.g., C₂₁H₃₂O₂, MW 316.48 g/mol) feature complex tricyclic structures. Contrasts include:

  • Biological Activity : Diterpene esters often exhibit antimicrobial or anti-inflammatory properties, whereas methyl 4-cyclopropanecarbonylbenzoate’s bioactivity remains unexplored.
  • Physical Properties : Larger molecular weight and fused rings in diterpenes result in higher melting points and lower volatility .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
This compound C₁₂H₁₂O₃ 204.22 Cyclopropanecarbonyl, COOCH₃ Moderate volatility, organic solubility
Ethyl 4-cyclopropanecarbonylbenzoate C₁₃H₁₄O₃ 218.25 Cyclopropanecarbonyl, COOCH₂CH₃ Lower volatility, enhanced stability
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Acetamido, hydroxy, COOCH₃ High polarity, oxidative sensitivity
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Tricyclic diterpene, COOCH₃ High melting point, low volatility

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